1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is a complex organic compound with the molecular formula C17H20N6O2 and a molecular weight of 340.3797 . This compound is known for its unique structure, which combines elements of piperazine, triazole, and benzodiazepine, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester involves multiple steps, typically starting with the preparation of the piperazine and triazole intermediates. These intermediates are then subjected to a series of reactions, including condensation and esterification, under controlled conditions to form the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Esterification: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its structural similarity to benzodiazepines, which are known for their anxiolytic and sedative properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The triazole and benzodiazepine moieties allow it to bind to these receptors, modulating their activity and resulting in various pharmacological effects. The exact pathways involved depend on the specific biological context and the nature of the target receptors .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and triazole-containing molecules. Compared to these compounds, 1-Piperazinecarboxylic acid, 4-(4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties. Some similar compounds are:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Alprazolam: Another benzodiazepine used for its anxiolytic and sedative effects.
Triazolam: A triazole-containing benzodiazepine used as a short-acting sedative.
Properties
CAS No. |
137731-15-8 |
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Molecular Formula |
C17H20N6O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 4-(4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20N6O2/c1-2-25-17(24)22-9-7-21(8-10-22)15-11-16-20-18-12-23(16)14-6-4-3-5-13(14)19-15/h3-6,12H,2,7-11H2,1H3 |
InChI Key |
JSWZGHSDDBOPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C=NN=C4C2 |
Origin of Product |
United States |
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